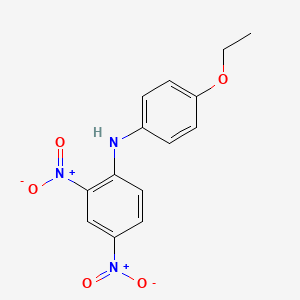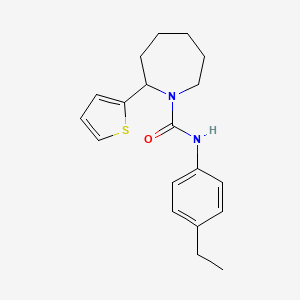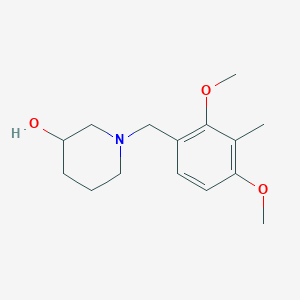
1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CNB-001 is a piperazine derivative that has been shown to have neuroprotective effects in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been shown to modulate multiple signaling pathways that are involved in neurodegeneration, including the PI3K/Akt pathway, the Nrf2 pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in the brain. It has been shown to reduce levels of reactive oxygen species and pro-inflammatory cytokines. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine is that it has been shown to have low toxicity in preclinical studies. However, one limitation is that the effects of this compound on human subjects are not yet fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
For research on 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine include investigating its potential therapeutic effects in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to determine the optimal dosage and administration route for this compound in humans. Additionally, studies are needed to investigate the long-term effects of this compound on cognitive and motor function in animal models of neurodegenerative diseases.
Synthesemethoden
1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-nitroaniline to form 1-(2-chloro-5-nitrobenzyl)-4-nitrophenylamine. This intermediate is then reacted with piperazine to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neurons. In addition, this compound has been shown to improve cognitive function and motor deficits in animal models of these diseases.
Eigenschaften
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4/c18-17-6-5-16(22(25)26)11-13(17)12-19-7-9-20(10-8-19)14-1-3-15(4-2-14)21(23)24/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHNZSEUGCODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5127757.png)
![3-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5127762.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5127766.png)
![2-(3-methoxyphenyl)-N-[3-(methylthio)benzyl]acetamide](/img/structure/B5127767.png)
![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)

![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)

![ethyl [2,2,2-trifluoro-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5127802.png)

![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)
